molecular formula C19H17BrClN3OS B2912058 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1207013-26-0

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2912058
CAS No.: 1207013-26-0
M. Wt: 450.78
InChI Key: ODQWBNUEASELDI-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a recognized potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. Its primary research value lies in the investigation of JAK-STAT signaling pathway dysregulation, which is a cornerstone of various hematological malignancies and myeloproliferative neoplasms. Studies have demonstrated its high efficacy in selectively suppressing JAK2-mediated cell proliferation and inducing apoptosis in JAK2-dependent tumor cell lines, making it a critical tool for in vitro and in vivo cancer research models. This compound is particularly significant for researching conditions driven by the JAK2 V617F mutation, such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. By potently inhibiting JAK2 autophosphorylation and subsequent downstream STAT phosphorylation, this inhibitor allows researchers to dissect the mechanistic role of JAK2 in disease pathogenesis and to evaluate the potential for targeted therapeutic interventions in oncology and immunology . Its selectivity profile helps in delineating JAK2-specific effects from those of other JAK family members, providing a precise pharmacological tool for pathway analysis.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3OS/c1-2-24-17(13-3-5-14(20)6-4-13)11-22-19(24)26-12-18(25)23-16-9-7-15(21)8-10-16/h3-11H,2,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWBNUEASELDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide , also known by its CAS number 1207023-66-2, is a thioacetamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

PropertyValue
Molecular Formula C13H14BrN3OS
Molecular Weight 340.24 g/mol
CAS Number 1207023-66-2

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains by interfering with essential biochemical pathways, such as lipid biosynthesis in bacteria .

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of imidazole derivatives on cancer cell lines. The presence of the imidazole ring in the structure is crucial for its cytotoxic activity. For example, similar compounds have reported IC50 values indicating effective inhibition of cell proliferation in cancer models .

The proposed mechanism of action for this compound involves interaction with specific cellular targets that lead to the disruption of critical cellular processes. This includes:

  • Inhibition of Heme Oxygenase-1 (HO-1) : Some studies suggest that compounds with similar structures may inhibit HO-1, which plays a role in oxidative stress responses in cancer cells .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various thiazole and imidazole derivatives. The results indicated that compounds with structural similarities to This compound exhibited potent cytotoxicity against human glioblastoma and melanoma cell lines. The IC50 values ranged from 10 to 30 µM, showcasing their potential as therapeutic agents against aggressive cancers .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial effects of thiazole derivatives, revealing that certain compounds demonstrated comparable efficacy to standard antibiotics like norfloxacin. The study highlighted the importance of electron-donating groups in enhancing antimicrobial activity, suggesting that modifications to the phenyl rings could improve efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocycle Variations
  • Thiadiazole vs. Imidazole Derivatives :
    • Compounds in (e.g., 5e , 5j ) replace the imidazole core with 1,3,4-thiadiazole, retaining the thioacetamide linker and halogenated aryl groups. These thiadiazole derivatives exhibit lower melting points (132–170°C) compared to imidazole-based analogs, suggesting reduced thermal stability due to weaker intermolecular interactions .
    • Compound 4d (): A benzimidazole-thiadiazole hybrid with a chlorophenyl group shows a melting point of 190–194°C, indicating that fused heterocycles enhance thermal resilience .
Halogen and Substituent Modifications
  • Bromophenyl vs. Fluorophenyl Groups: Compound 9 () substitutes the bromophenyl group with a 4-fluorophenyl moiety and replaces the ethyl group with a 4-methoxyphenyl. Fluorine’s electronegativity may enhance solubility but reduce lipophilicity compared to bromine . Compound 21 (): Features a 4-bromophenyl-imidazole core but includes a benzofuran-5-yl acetamide terminus. The bromine atom likely contributes to increased molecular weight (519.9 g/mol vs.
Thioacetamide Linker Modifications
  • Thioether vs. Sulfonyl/Sulfonamide Groups :
    • All analogs in –15 retain the thioacetamide linker, but Compound 154 () introduces a 1,3,4-oxadiazole-thioacetamide hybrid, demonstrating potent cytotoxicity (IC₅₀ = 3.8 μM against A549 cells). This highlights the critical role of the sulfur atom in modulating bioactivity .

Physicochemical Properties

Compound (Reference) Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Imidazole 5-(4-Bromophenyl), 1-ethyl N/A ~503 (estimated)
5j () Thiadiazole 5-(4-Chlorobenzyl)thio 138–140 ~439
4d () Oxadiazole-Phthalazinone N-(4-Chlorophenyl) 206–208 ~465
21 () Imidazole 4-Bromophenyl, benzofuran-5-yl N/A 519.9
4d () Benzimidazole-Thiadiazole 5-(4-Chlorophenyl) 190–194 ~450 (estimated)

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